(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
is a chemical compound with the molecular formula C15H13ClO3
. It has a molecular weight of 276.72 . The compound is solid at room temperature .
Physical and Chemical Properties Analysis
The compound has a melting point of 201–202 °C . It has several characteristic absorption peaks in its infrared spectrum, including 3332 cm^-1 (NH), 2959 cm^-1 (O-CH3), 2826 cm^-1 (CH Aliphatic), 1259 cm^-1 (C-O), and 808 cm^-1 (NH) .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,4-Benzothiazin-2-yl Derivatives : The study by Nazarenko et al. (2008) explored the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives, which are structurally related to the compound . This work provides insights into the chemical reactions and properties of such derivatives.
Regioisomeric Benzothiazinones : The research by Kozminykh et al. (2002) investigated the synthesis of regioisomeric 1,4-benzothiazinones, adding to the understanding of the structural diversity and synthetic pathways of this class of compounds.
Novel Heterocycles Involving Benzothiazinones : Coppo and Fawzi (1998) discussed the synthesis of novel heterocycles that include benzothiazinones. This research expands the chemical scope and potential applications of these compounds.
Molecular Structure and Interactions
Structural Analysis : A study by Venugopala et al. (2013) focused on the molecular structure of a compound closely related to the one , emphasizing the importance of understanding molecular geometry and interactions for potential applications.
Role of Aromatic Ring Interactions : Research by Eto et al. (2011) highlighted the significance of edge-to-face interactions between aromatic rings in clathrate formation, a crucial aspect in the study of molecular assemblies and potential drug design.
Reactivity and Transformation
- Reactivity Towards Nucleophiles : The study by Pouzet et al. (1998) on (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone explored its reactivity with sulfur- and oxygen-containing nucleophiles. This research contributes to understanding the reactivity of similar compounds under different conditions.
Safety and Hazards
The compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO5S/c1-30-19-9-8-17(12-20(19)31-2)26-13-22(23(27)14-3-5-15(24)6-4-14)32(28,29)21-10-7-16(25)11-18(21)26/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOGWIPYALBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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